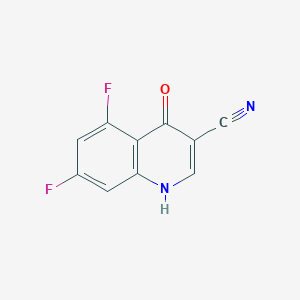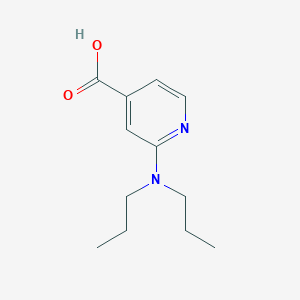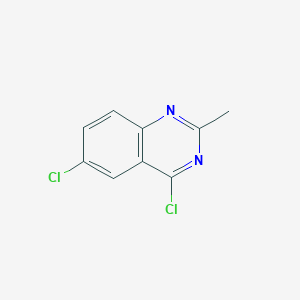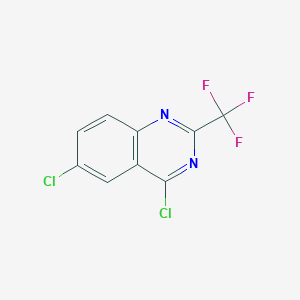
Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22INO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of an iodoethyl group and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoethyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-iodoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and mixing rates. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of ethyl-piperidine derivatives.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar functional groups but lacking the piperidine ring.
2-Iodoethyl butylcarbamate: Another similar compound with a different core structure.
Uniqueness
Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate is unique due to the combination of the piperidine ring and the iodoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22INO2 |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 |
InChI Key |
MIKGIJGSTJTNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
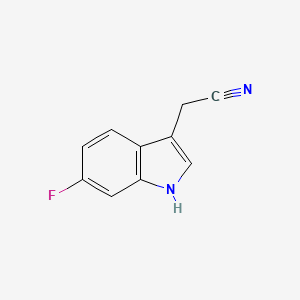
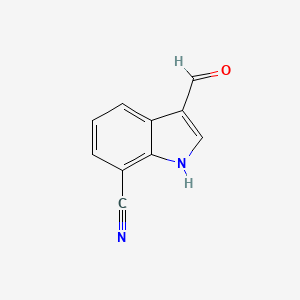
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)
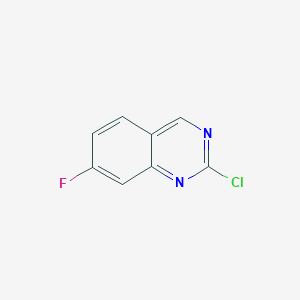
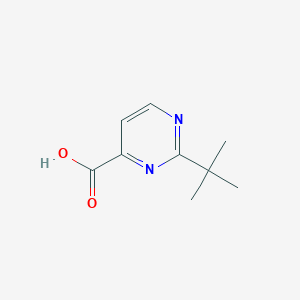
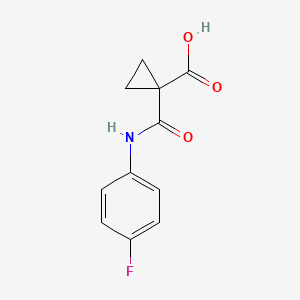
![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

